Mass Shift and Isotopic Enrichment: A +6 Da Differential for Unambiguous SRM Discrimination
The target compound exhibits a nominal mass shift of +6.04 Da (256.33 vs. 250.29) relative to the non-deuterated parent, enabling unequivocal selected reaction monitoring (SRM) differentiation without isotopic overlap . In contrast, the commonly used internal standard nevirapine (MW 266.30) employed in a validated aliskiren human plasma assay shows a different retention time (Δ tR ≈ 1.5 min on a C18 column with acetonitrile/0.1% formic acid 90:10 mobile phase), which increases the risk of differential matrix effects and ion suppression compared to a co-eluting isotopologue internal standard (SIL-IS) [1].
| Evidence Dimension | Mass shift vs. non-deuterated analog / chromatographic co-elution vs. structural analog IS |
|---|---|
| Target Compound Data | +6.04 Da nominal mass shift; expected co-elution with protio intermediate (Δ tR ≈ 0 min) |
| Comparator Or Baseline | Non-deuterated parent (CAS 666844-61-7): 0 Da shift; Nevirapine IS: Δ tR ≈ 1.5 min (C18, ACN/0.1% FA 90:10, 0.9 mL/min) |
| Quantified Difference | +6 Da mass separation eliminates channel crosstalk; co-elution minimizes differential ion suppression |
| Conditions | Calculated from molecular formulas; chromatographic conditions from Adireddy et al. 2013 Biomed. Chromatogr. |
Why This Matters
For procurement, this means the -d6 compound can serve as a process-internal standard that co-elutes with the unlabeled intermediate, a capability unavailable with either the protio form or a structurally dissimilar IS.
- [1] Adireddy, V. et al. Biomed. Chromatogr. 2013, 27(8), 1062–1069. (LC-MS/MS assay for aliskiren using nevirapine IS). View Source
